1-methyl-4-[(5-methyl-2-furyl)methyl]-1,4-diazepane
Overview
Description
1-methyl-4-[(5-methyl-2-furyl)methyl]-1,4-diazepane, also known as Ro15-4513, is a chemical compound that has been extensively studied for its potential applications in the field of neuroscience. This compound belongs to the class of benzodiazepine ligands and has been shown to interact with the GABA-A receptor, which is a major inhibitory neurotransmitter receptor in the brain.
Mechanism of Action
1-methyl-4-[(5-methyl-2-furyl)methyl]-1,4-diazepane acts as a selective antagonist of the α4β3δ GABA-A receptor subtype. This receptor subtype is found primarily in the extrasynaptic regions of the brain, and is thought to play a role in regulating neuronal excitability. By blocking this receptor subtype, 1-methyl-4-[(5-methyl-2-furyl)methyl]-1,4-diazepane may have anxiolytic and sedative effects.
Biochemical and physiological effects:
1-methyl-4-[(5-methyl-2-furyl)methyl]-1,4-diazepane has been shown to have anxiolytic and sedative effects in animal models. It has also been shown to block some of the effects of alcohol on the GABA-A receptor, suggesting that it may have potential as a treatment for alcohol dependence. 1-methyl-4-[(5-methyl-2-furyl)methyl]-1,4-diazepane has also been studied for its potential neuroprotective effects in models of traumatic brain injury.
Advantages and Limitations for Lab Experiments
One advantage of using 1-methyl-4-[(5-methyl-2-furyl)methyl]-1,4-diazepane in lab experiments is that it is a highly selective ligand for the α4β3δ GABA-A receptor subtype, which allows for more precise studies of this receptor subtype. However, one limitation is that 1-methyl-4-[(5-methyl-2-furyl)methyl]-1,4-diazepane has a relatively short half-life in vivo, which may limit its usefulness in certain experiments.
Future Directions
There are several potential future directions for research on 1-methyl-4-[(5-methyl-2-furyl)methyl]-1,4-diazepane. One area of interest is the potential use of 1-methyl-4-[(5-methyl-2-furyl)methyl]-1,4-diazepane as a treatment for alcohol dependence. Another area of interest is the potential neuroprotective effects of 1-methyl-4-[(5-methyl-2-furyl)methyl]-1,4-diazepane in models of traumatic brain injury. Additionally, further studies are needed to fully understand the role of the α4β3δ GABA-A receptor subtype in the brain and the potential therapeutic applications of targeting this receptor subtype.
Scientific Research Applications
1-methyl-4-[(5-methyl-2-furyl)methyl]-1,4-diazepane has been extensively studied for its potential applications in the field of neuroscience. It has been shown to have anxiolytic and sedative effects in animal models, and has been used to study the role of GABA-A receptors in these processes. 1-methyl-4-[(5-methyl-2-furyl)methyl]-1,4-diazepane has also been used in studies investigating the effects of alcohol on the brain, as it has been shown to block some of the effects of alcohol on the GABA-A receptor.
properties
IUPAC Name |
1-methyl-4-[(5-methylfuran-2-yl)methyl]-1,4-diazepane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-11-4-5-12(15-11)10-14-7-3-6-13(2)8-9-14/h4-5H,3,6-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJOPTURUZQJSLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2CCCN(CC2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-[(5-methylfuran-2-yl)methyl]-1,4-diazepane |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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